3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide
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Description
Scientific Research Applications
Cholesterol Absorption Inhibition
Research has identified compounds with modifications in their structure aimed at enhancing activity and blocking detrimental metabolic oxidation, specifically for the purpose of inhibiting cholesterol absorption. This approach includes designing compounds that exhibit remarkable efficacy in reducing liver cholesteryl esters in animal models, indicating potential applications in treating hypercholesterolemia (Rosenblum et al., 1998).
Antibacterial Agents
Structure-activity relationship exploration of methoxybenzamide analogs has led to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. This suggests applications in developing new antibacterial agents targeting specific bacterial proteins, such as FtsZ, which is essential for bacterial cell division (Haydon et al., 2010).
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds play a significant role in medicinal chemistry, offering potential as building blocks due to their unique properties. Research into fluorinated beta-amino acids indicates applications in the synthesis of novel pharmaceuticals (Van Hende et al., 2009).
Proton Exchange Membranes
Compounds containing fluorine atoms have been utilized in the development of proton exchange membranes for fuel cell applications. This involves synthesizing polymers with sulfonated side chains, indicating the role of fluorinated compounds in enhancing the efficiency of energy conversion technologies (Kim et al., 2008).
Molecular Interactions and Structure Analysis
The synthesis and characterization of benzamide analogs contribute to understanding molecular interactions and structure. Research into compounds similar to "3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide" can provide insights into the influence of molecular structure on pharmacological activity and receptor binding affinity (Karabulut et al., 2014).
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4/c1-23-12-18(22,14-6-4-3-5-7-14)11-20-17(21)13-8-9-16(24-2)15(19)10-13/h3-10,22H,11-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGXRMKTRQAKDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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